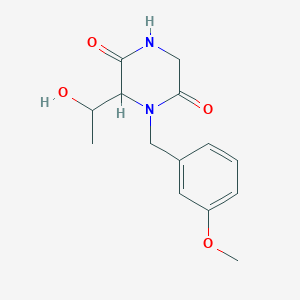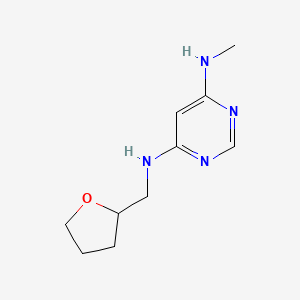
1-Benzyl-3-(3-méthylphényl)pipérazine
Vue d'ensemble
Description
1-Benzyl-3-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(3-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(3-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Améliorateurs de la Perméabilité Intestinale
Les dérivés de la phénylpipérazine, y compris la « 1-Benzyl-3-(3-méthylphényl)pipérazine », ont été étudiés pour leur potentiel en tant qu'améliorateurs de la perméabilité intestinale . Ces composés peuvent améliorer le transport des thérapeutiques macromoléculaires à travers l'épithélium intestinal vers la circulation sanguine, ce qui représente un obstacle majeur à l'administration orale de ces thérapeutiques . En particulier, la 1-phénylpipérazine et ses dérivés se sont révélés améliorer le transport transépithélial avec une cytotoxicité minimale .
Systèmes de Libération des Médicaments
Le composé est également étudié dans le développement de systèmes de libération des médicaments. Il a été constaté que certaines substitutions sur le cycle phényle de la molécule peuvent augmenter considérablement la toxicité, tandis que les substitutions aliphatiques donnent des profils d'efficacité et de toxicité comparables à ceux de la 1-phénylpipérazine . Cela suggère que la « this compound » et ses dérivés pourraient être utilisés pour concevoir des systèmes de libération des médicaments plus efficaces et plus sûrs .
Fabrication d'Antidépresseurs
“this compound” est un intermédiaire utile dans la préparation de l'antidépresseur Mirtazapine . La mirtazapine est un médicament antidépresseur adapté à l'administration orale, et le procédé de sa préparation implique l'utilisation de “this compound” comme intermédiaire .
Synthèse Chimique
Le composé est également utilisé en synthèse chimique. Par exemple, il est utilisé dans la préparation de la 1-méthyl-3-phénylpipérazine, un composé qui a diverses applications dans l'industrie pharmaceutique .
Recherche sur les Familles Moléculaires
“this compound” appartient à la famille moléculaire des pipérazines, qui sont étudiées de manière approfondie pour leurs diverses activités biologiques. L'étude de ce composé et de ses dérivés contribue à la compréhension des relations structure-fonction au sein de cette famille moléculaire .
Développement de Nouveaux Dérivés de la Pipérazine
Le composé est utilisé dans le développement de nouveaux dérivés de la pipérazine. Par exemple, un nouveau dérivé de la pipérazine, la 4-benzyl-1-méthyl-2-oxo-3-phénylpipérazine, a été synthétisé en utilisant “this compound” comme matière de départ .
Analyse Biochimique
Biochemical Properties
1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to affect the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby altering the metabolic processes within cells. The interactions between 1-Benzyl-3-(3-methylphenyl)piperazine and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
1-Benzyl-3-(3-methylphenyl)piperazine has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can alter gene expression, resulting in the upregulation or downregulation of certain genes. These effects on cellular processes are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(3-methylphenyl)piperazine involves its interactions with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, thereby modulating their signaling pathways. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can inhibit or activate enzymes, resulting in changes in biochemical reactions. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(3-methylphenyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(3-methylphenyl)piperazine can undergo degradation over time, leading to changes in its activity. Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s stability and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(3-methylphenyl)piperazine vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant changes in cellular function. Additionally, high doses of 1-Benzyl-3-(3-methylphenyl)piperazine may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s safety and efficacy in animal models .
Metabolic Pathways
1-Benzyl-3-(3-methylphenyl)piperazine is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of 1-Benzyl-3-(3-methylphenyl)piperazine is essential for determining its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(3-methylphenyl)piperazine within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, leading to its localization and accumulation in certain cellular compartments. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-benzyl-3-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGUGUDPGYZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)



![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)


![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)
![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)
